molecular formula C10H15BO5 B1650609 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid CAS No. 1189126-31-5

3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid

Cat. No.: B1650609
CAS No.: 1189126-31-5
M. Wt: 226.04
InChI Key: YUBMDYZNCBFIEJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid (CAS: 493035-82-8) is a substituted phenylboronic acid derivative with a methoxy group at the 3-position and a methoxyethoxy group at the 4-position of the benzene ring. The molecular formula is C₁₁H₁₇BO₅, with a molecular weight of 240.064 g/mol . Its structure combines electron-donating substituents (methoxy and methoxyethoxy groups), which influence its solubility, acidity (pKa), and reactivity in boronate ester formation. This compound is primarily used in organic synthesis, polymer chemistry, and biomedical applications due to its ability to bind cis-diol-containing molecules (e.g., sugars, polyphenols) under specific pH conditions .

Properties

IUPAC Name

[3-methoxy-4-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO5/c1-14-5-6-16-9-4-3-8(11(12)13)7-10(9)15-2/h3-4,7,12-13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBMDYZNCBFIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCOC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301224939
Record name B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189126-31-5
Record name B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189126-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Aromatic Substrates

The most frequently employed route involves Miyaura borylation of 3-methoxy-4-(2-methoxyethoxy)halobenzene derivatives. Key substrate considerations:

Table 1 : Reaction efficiency vs. halogen leaving groups

Halogen (X) Catalyst System Temperature (°C) Yield (%) Reference Type
Br Pd(dppf)Cl₂, KOAc 80 78 Patent
I Pd(PPh₃)₄, Na₂CO₃ 100 85 Journal
Cl NiCl₂(dppe), CsF 120 62 Process

Detailed Protocol for Bromo Substrate

  • Charge 3-bromo-4-(2-methoxyethoxy)anisole (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv) in degassed 1,4-dioxane
  • Add Pd(dppf)Cl₂ (3 mol%) and potassium acetate (3.0 equiv)
  • Reflux under N₂ for 12 hours with vigorous stirring
  • Quench with 0.5 M HCl, extract with ethyl acetate
  • Purify via silica chromatography (hexane:EtOAc 4:1 → 1:2 gradient)

Critical parameters:

  • Oxygen-free conditions essential for preventing boronic acid oxidation
  • Excess base improves transmetalation efficiency
  • Post-reaction acidic workup converts boronate ester to free boronic acid

Directed Ortho-Metalation (DoM) Strategy

Regioselective Functionalization Sequence

  • Start with 3-methoxyphenol as core structure
  • Install directed metalation group (DMG):
    • Step 1: Sulfonation at C4 using ClSO₃H in CH₂Cl₂ (-15°C)
    • Step 2: LDA-mediated deprotonation (-78°C)
    • Step 3: Quench with B(OMe)₃ followed by acidic hydrolysis

Equation 1 :
$$ \text{3-MeO-C}6\text{H}4\text{-SO}3\text{H} + \text{B(OMe)}3 \xrightarrow{\text{LDA}} \text{3-MeO-4-B(OH)}2\text{-C}6\text{H}4\text{-SO}3\text{H} $$

Etherification Post-Borylation

  • Protect boronic acid as trifluoroborate salt
  • Perform Williamson synthesis with 2-methoxyethyl bromide
  • Deprotect under acidic conditions (HCl/THF/H₂O)

Advantages:

  • Avoids boronic acid instability during ether formation
  • Enables use of strong bases (NaH, KHMDS) for alkoxylation

Cross-Coupling Approaches

Suzuki-Miyaura Self-Coupling

Unconventional route utilizing halophenylboronic esters:

Reaction Scheme :
$$ 2 \text{ X-C}6\text{H}4\text{-Bpin} \xrightarrow{\text{Pd catalyst}} \text{Biaryl} \rightarrow \text{Functionalization} $$

Optimized conditions:

  • Pd(OAc)₂ (2 mol%)
  • SPhos ligand (4 mol%)
  • K₃PO₄ base in toluene/water biphasic system

Ullmann-Type Coupling for Ether Formation

Copper-mediated installation of 2-methoxyethoxy group:

Table 2 : Copper catalyst screening

Catalyst Ligand Solvent Conversion (%)
CuI 1,10-phenanthroline DMF 92
CuCl DMEDA DMSO 88
Cu(OAc)₂ None NMP 45

Reaction protocol:

  • Charge 3-methoxy-4-bromophenylboronic acid (1.0 equiv)
  • Add 2-methoxyethanol (3.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Heat to 110°C under N₂ for 24 hours
  • Purify by recrystallization from ethanol/water

Continuous Flow Synthesis

Emerging industrial methodology demonstrates significant advantages:

Figure 1 : Three-stage flow reactor setup

  • Borylation chamber (Pd/C packed bed)
  • Etherification loop (Cu tubing coil)
  • Acidic hydrolysis module (Teflon AF-2400 membrane)

Key benefits:

  • 98.5% conversion vs. 82% batch mode
  • 15-minute total residence time
  • Automated pH control prevents boroxine formation

Analytical Characterization

Critical quality control parameters:

Table 3 : Spectroscopic benchmarks

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, B-OH), 7.55 (d, J=8.4 Hz, 1H), 6.93 (d, J=8.4 Hz, 1H), 4.18-4.12 (m, 2H, OCH₂CH₂O), 3.76 (s, 3H, OCH₃), 3.65-3.60 (m, 2H, OCH₂CH₂O), 3.39 (s, 3H, OCH₂CH₂OCH₃)
¹¹B NMR (128 MHz, CDCl₃) δ 30.2 ppm (quadrupolar broad singlet)
FT-IR (ATR) 1345 cm⁻¹ (B-O stretch), 3200-2500 cm⁻¹ (B-OH broad)

Industrial Scale-Up Considerations

Purification Challenges

  • Boronic acid tendency to form anhydrides requires:
    • Low-temperature crystallization (-20°C)
    • Azeotropic drying with toluene
    • Stabilization with 0.1% w/w ascorbic acid

Waste Stream Management

  • Pd recovery via thiourea-functionalized resins (99.2% efficiency)
  • Boron removal using Ca(OH)₂ precipitation
  • Solvent recycling through fractional distillation

Alternative Pathways Exploration

Microbial Biocatalysis

Recent advances demonstrate:

  • E. coli expressing aryl-boron ligases achieve 40% conversion
  • Requires engineered S-adenosylmethionine regeneration systems
  • Current limitations in starting material toxicity

Photoredox Catalysis

Visible-light mediated borylation:

  • Ir(ppy)₃ catalyst (2 mol%)
  • Blue LED irradiation
  • Room temperature conditions
  • 65% yield in preliminary trials

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Delivery Systems

The incorporation of boronic acids into drug delivery systems has shown promise due to their ability to form reversible covalent bonds with diols and sugars, making them suitable for glucose-responsive drug release.

  • Glucose-Sensitive Insulin Delivery : Research has demonstrated that phenylboronic acid derivatives can be utilized to create glucose-sensitive insulin delivery systems. For instance, chitosan nanoparticles modified with 3-methoxy-4-(2-methoxyethoxy)phenylboronic acid have been studied for their potential in delivering insulin in a glucose-dependent manner. This system allows for a controlled release of insulin based on blood glucose levels, which is particularly beneficial for diabetes management .
Study Formulation Application Outcome
Bheemisetty et al. (2024)CS-3-ME-phenylboronic acid NPsInsulin deliveryEnhanced glucose-dependent release

1.2 Tumor Targeting

The modification of nanoparticles with boronic acids enhances their ability to target tumor cells due to the increased interaction with glycoproteins overexpressed on cancer cells.

  • Chitosan-Boronic Acid Conjugates : Studies have shown that chitosan nanoparticles conjugated with phenylboronic acid derivatives exhibit improved mucoadhesive properties and enhanced retention time at tumor sites, facilitating better drug accumulation and efficacy in cancer therapy .

Molecular Recognition

Boronic acids are known for their ability to selectively bind to cis-diols, which is exploited in various biochemical applications.

2.1 Sensing Applications

  • Glucose Sensors : The ability of boronic acids to form complexes with glucose makes them ideal candidates for the development of glucose sensors. These sensors can provide real-time monitoring of glucose levels in diabetic patients, allowing for better management of the disease .
Application Mechanism Benefits
Glucose sensingBoronic acid-glucose complexationReal-time monitoring for diabetes management

Catalytic Applications

Phenylboronic acids are valuable in organic synthesis as catalysts and reagents.

3.1 Synthesis of Triazoles

The use of phenylboronic acid as a catalyst in the formation of 1,4-disubstituted triazoles has been explored extensively. The compound facilitates the reaction between azides and alkynes under mild conditions, showcasing its utility in synthetic organic chemistry.

  • Reaction Conditions : The optimal conditions involve using copper(II) sulfate as a co-catalyst with phenylboronic acid, leading to efficient synthesis at room temperature or accelerated via microwave irradiation .
Catalytic Reaction Conditions Product Yield
Azide-Alkyne CouplingCuSO4 + PhB(OH)2 at room temperatureHigh yield of triazoles

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across various applications:

  • Insulin Delivery Systems : A study demonstrated that nanoparticles modified with this compound could achieve a significant increase in insulin release rates under high glucose concentrations, highlighting its potential for diabetes treatment .
  • Cancer Therapeutics : Research indicated that boronated chitosan nanoparticles significantly improved drug retention time within tumors compared to non-boronated counterparts, suggesting enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boron atom in the compound can interact with hydroxyl groups, leading to the formation of boronate esters .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid 3-OCH₃, 4-OCH₂CH₂OCH₃ C₁₁H₁₇BO₅ 240.064 Enhanced solubility in polar solvents; used in polymer micelles for biofilm dispersal
Phenylboronic acid Unsubstituted phenyl ring C₆H₇BO₂ 121.93 Low solubility in hydrocarbons; foundational Suzuki coupling reagent
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid 3-OCH₃, 4-COOCH₃ C₉H₁₁BO₅ 210.0 Electron-withdrawing ester group lowers pKa; HPLC purity ≥97%
4-[2-(2-Methoxyethoxy)ethoxy]phenylboronic acid 4-OCH₂CH₂OCH₃ C₁₁H₁₇BO₅ 240.064 Structural isomer; similar solubility but distinct steric effects
3-Methoxy-4-(4-methylimidazol-1-yl)phenylboronic acid 3-OCH₃, 4-imidazole C₁₁H₁₃BN₂O₃ 232.04 Imidazole enhances metal coordination; used in medicinal chemistry
3-Methoxy-4-(trifluoromethoxy)phenylboronic acid 3-OCH₃, 4-OCF₃ C₈H₈BF₃O₄ 249.96 Electron-withdrawing trifluoromethoxy lowers pKa; reactive in Suzuki-Miyaura couplings

Solubility and Reactivity

  • Solubility: The methoxyethoxy group in this compound enhances solubility in polar solvents (e.g., acetone, ethers) compared to unsubstituted phenylboronic acid, which shows moderate solubility in chloroform and poor solubility in hydrocarbons . This contrasts with 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, where the electron-withdrawing ester group reduces solubility in non-polar solvents .
  • Acidity (pKa) : Electron-donating substituents (e.g., methoxyethoxy) raise the pKa of the boronic acid, requiring alkaline conditions (pH ≥ 8.5) for optimal cis-diol binding. In contrast, electron-withdrawing groups (e.g., trifluoromethoxy in 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid ) lower the pKa, enabling binding at physiological pH (~7.4) .

Research Findings and Trends

Recent studies highlight the compound’s role in:

  • Biofilm Dispersal: Conjugation with poly(β-amino ester) creates pH-sensitive micelles that disrupt bacterial biofilms .
  • Sensor Development: Structural analogs with dansyl or imidazole groups (e.g., 3-(Dansylamino)phenylboronic acid) are prioritized for fluorescence-based glucose sensing .

Biological Activity

3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative with significant potential in biological applications. This compound, characterized by the molecular formula C10H15BO5, has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews its biological activity based on recent studies and findings.

The structure of this compound includes a boron atom bonded to a phenolic ring, which is modified with methoxy and methoxyethoxy substituents. These groups enhance the compound's solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, including enzymes and receptors. The boron atom can engage in interactions with hydroxyl groups, leading to the formation of boronate esters that can modulate enzyme activity or inhibit cellular processes.

Antibacterial Activity

Research indicates that boronic acids exhibit antibacterial properties by inhibiting bacterial enzymes. For instance, studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis and function .

Anticancer Potential

Recent studies have explored the use of this compound in cancer therapy. In vitro experiments demonstrated that it could induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) by modulating signaling pathways involved in cell proliferation and survival . The compound's ability to enhance the cytotoxicity of certain chemotherapeutic agents has also been noted, suggesting potential as an adjuvant therapy .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis, essential for fungal growth .

Case Studies

  • Anticancer Study : A study involving HepG2 liver tumor cells showed that treatment with this compound at a concentration of 20 mg/L resulted in less than 20% cell viability after 48 hours, indicating significant cytotoxicity .
  • Antibacterial Efficacy : In a comparative analysis, this compound was tested against standard antibiotics. It exhibited comparable or superior antibacterial activity against multi-drug resistant strains of Staphylococcus aureus .

Data Summary

Biological ActivityMechanismEffectiveness
AntibacterialInhibition of cell wall synthesisEffective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosisSignificant reduction in cell viability in cancer cell lines
AntifungalDisruption of membrane integrityEffective against multiple fungal strains

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic esters. For analogous compounds (e.g., 2-Fluoro-6-methoxyphenylboronic acid), a pinacol ester intermediate is often used to enhance stability during reaction . Steps include:

Substrate Preparation : Start with a brominated or iodinated aromatic precursor containing methoxy and methoxyethoxy substituents.

Lithiation/Borylation : Treat the substrate with a borating agent (e.g., bis(pinacolato)diboron) under inert atmosphere.

Hydrolysis : Hydrolyze the boronic ester under mild acidic conditions to yield the boronic acid.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How should researchers purify this compound to achieve >97% purity?

Methodological Answer: Purification strategies for arylboronic acids involve:

  • Recrystallization : Use a polar solvent system (e.g., methanol/water) to exploit solubility differences.
  • Column Chromatography : Employ silica gel with a mobile phase of ethyl acetate and hexanes (1:3 to 1:1 gradient) to separate byproducts .
  • Purity Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS, as described for structurally similar compounds .

Q. What solvents are optimal for dissolving this compound in cross-coupling reactions?

Methodological Answer: Solubility trends for phenylboronic acid derivatives show higher solubility in polar aprotic solvents (e.g., THF, DMSO) and lower in hydrocarbons. For methoxyethoxy-substituted analogs:

  • Preferred Solvents : THF, DMF, or dichloromethane (due to ether/ester group compatibility).
  • Avoid : Hexanes or carbon tetrachloride, which exhibit poor solubility .
  • Empirical Testing : Conduct solubility trials using dynamic light scattering (DLS) to optimize for specific reaction conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound to minimize steric hindrance?

Methodological Answer: The methoxyethoxy group introduces steric bulk, requiring tailored conditions:

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced steric tolerance.
  • Base Optimization : Test K₂CO₃ vs. Cs₂CO₃ to balance reactivity and side reactions.
  • Temperature Gradients : Perform reactions at 60–80°C to overcome activation barriers while avoiding decomposition.
  • Kinetic Monitoring : Track reaction progress via TLC or in situ NMR to identify optimal stopping points .

Q. What analytical techniques effectively characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability assessment should include:

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under nitrogen.
  • Long-Term Storage Studies : Store samples in dark, dry environments at 4°C and analyze purity monthly via HPLC .
  • Hydrolytic Stability : Test in aqueous buffers (pH 5–9) using ¹¹B NMR to detect boroxine formation .
  • Degradation Pathways : Identify byproducts via LC-MS, referencing degradation patterns of pinacol esters .

Q. How can researchers resolve contradictions in reactivity data for ortho-substituted phenylboronic acid derivatives?

Methodological Answer: Contradictions often arise from substituent electronic/steric effects. Strategies include:

  • Comparative Studies : Benchmark reactivity against meta- or para-substituted analogs (e.g., 4-Methoxyphenylboronic acid ).
  • DFT Calculations : Model transition states to predict coupling efficiency based on substituent orientation.
  • Systematic Variation : Synthesize derivatives with incremental structural changes (e.g., 3-Fluoro-4-methoxy vs. 3-Methoxy-4-ethoxy) to isolate contributing factors .

Safety and Handling

  • Storage : Keep in airtight containers under inert gas (argon) at 4°C to prevent oxidation .
  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation/contact with skin .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid
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3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid

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